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molecular formula C9H6BrNO4 B8414209 6-Bromo-5-methoxy-2h-3,1-benzoxazine-2,4(1h)-dione

6-Bromo-5-methoxy-2h-3,1-benzoxazine-2,4(1h)-dione

Cat. No. B8414209
M. Wt: 272.05 g/mol
InChI Key: MDHALDLWDYRENU-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A solution of Example 385B (6.83 g, 25.2 mmol) in anhydrous methanol (300 mL) was refluxed for 48 hours. The solution was concentrated and the residue was purified by chromatography on a silica gel column eluting with 20% ethyl acetate/hexane to give the desired product 5.7 g, 87.2% yield. 1H NMR (DMSO-d6) δ 3.70 (s, 3H), 3.82 (s, 3H), 5.92 (s, 2H), 6.45 (d, 1H), 7.30 (d, 1H); MS (ESI(−)) m/e 258, 260 (M−H)−.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
87.2%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=O)[O:8][C:7](=[O:12])[C:6]=2[C:13]=1[O:14][CH3:15]>CO>[NH2:10][C:5]1[C:6]([C:7]([O:8][CH3:9])=[O:12])=[C:13]([O:14][CH3:15])[C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
6.83 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(OC(N2)=O)=O)C1OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluting with 20% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=C1C(=O)OC)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 87.2%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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